Researchers requiring a validated low-potency α7 nAChR agonist for high-throughput screening often face variability in assay sensitivity. This product, as Hydroxytrimethylaminium, provides a precisely characterized EC₅₀ of 400-500 µM, delivering a reliable lower-bound comparator for novel modulator identification. For metabolic flux studies, the water-soluble chloride salt form ensures rapid absorption with a 1-2 hour plasma peak, ideal for acute kinetic tracing.
- Enables 10-fold potency differentiation from acetylcholine in receptor assays.
- Directly supports investigation of intracellular phosphocholine steady-state ratios.
- Standardized counterion ensures predictable bioavailability for TMAO pathway research.
Molecular FormulaC3H10NO+
Molecular Weight76.12 g/mol
Cat. No.B15088961
⚠ Attention: For research use only. Not for human or veterinary use.
Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation (molecular formula C₃H₁₀NO⁺, exact mass 76.076 g/mol, topological polar surface area 20.20 Ų) [1]. This essential nutrient and biochemical precursor serves as the foundational molecule for a class of cholinergic and metabolic compounds, including acetylcholine (ACh), phosphocholine, betaine, and various choline salts (e.g., chloride, bitartrate, alpha-GPC) [2]. Understanding the precise physicochemical and functional boundaries of Hydroxytrimethylaminium is critical for accurate scientific selection, as its direct substitution with closely related analogs can lead to divergent experimental outcomes in receptor pharmacology, metabolic flux analysis, and nutritional intervention studies [3].
Precursor to acetylcholine, enabling cholinergic signaling and receptor pharmacology studies
Metabolic intermediate for phosphocholine, betaine, and methyl-group transfer pathway research
Counterion choice (chloride, bitartrate, alpha-GPC) influences bioavailability and assay context
[2] ChEBI. (2020). hydroxytrimethylaminium (CHEBI:166856). European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:166856 View Source
[3] Redeker, K. M., et al. (2025). Diversity of human choline transporters: substrate specificity, kinetic properties, and inhibitor sensitivity. Biochemical Pharmacology, 242(Pt 2), 117343. https://doi.org/10.1016/j.bcp.2025.117343 View Source
Why Choline Cannot Be Generically Substituted
Although Hydroxytrimethylaminium (choline) and its analogs share a common structural core, they exhibit profound functional divergence across key biological systems, making generic substitution scientifically unsound. For instance, while choline acts as a low-potency agonist at α7 nicotinic acetylcholine receptors (nAChR) with an EC₅₀ of 400-500 µM, its acetylated derivative ACh demonstrates approximately 10-fold higher potency [1]. In metabolic pathways, choline and its phosphorylated counterpart, phosphocholine, exist in vastly different steady-state ratios, with intracellular phosphocholine levels being approximately 15-fold higher than free choline in unstimulated cells [2]. Furthermore, the methyl donor efficacy of choline is indirect, requiring enzymatic conversion to betaine, whereas betaine itself can directly participate in transmethylation reactions [3]. Even among choline salts, the choice of counterion (e.g., chloride vs. bitartrate) significantly impacts bioavailability and the subsequent formation of the gut-derived metabolite trimethylamine N-oxide (TMAO), a factor with clinical relevance [4]. These quantifiable differences underscore that Hydroxytrimethylaminium is not a functionally interchangeable commodity, and its selection for research or industrial applications must be guided by specific, evidence-based performance criteria.
Acetylcholine exhibits approximately 10‑fold higher α7 nAChR potency; receptor-response profiles may shift if substituted.
Phosphocholine exists in a distinct metabolic steady-state pool (~15‑fold higher intracellularly); may not replicate choline tracer kinetics.
Betaine cannot replace choline in choline‑deficient diets for growth support, as it lacks non‑methyl‑donor functions.
Choline chloride vs. bitartrate yields different systemic exposure and TMAO response; direct salt‑form interchange may alter experimental outcomes.
[1] Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 49-61. https://doi.org/10.1038/sj.bjp.0704833 View Source
[2] EC:3.1.4.3. (n.d.). NAcTEM Database. Comparison of choline kinase and phospholipase C reaction rates. National Centre for Text Mining. Retrieved from https://www.nactem.ac.uk View Source
[3] Dilger, R. N., & Baker, D. H. (2007). Betaine Can Partially Spare Choline in Chicks but Only When Added to Diets Containing a Minimal Level of Choline. The Journal of Nutrition, 137(11), 2567-2571. https://doi.org/10.1093/jn/137.11.2567 View Source
[4] Böckmann, K. A., et al. (2021). Differential metabolism of choline supplements in adult volunteers. European Journal of Nutrition, 61(1), 219-230. https://doi.org/10.1007/s00394-021-02637-6 View Source
Choline Differentiation Guide for Procurement
α7 Nicotinic Receptor Potency Divergence
Hydroxytrimethylaminium (choline) is a low-potency agonist at the human α7 nicotinic acetylcholine receptor (nAChR), with an EC₅₀ of 400-500 µM. In a direct head-to-head comparison using net charge analysis, its potency was found to be approximately 10-fold lower than that of its acetylated analog, acetylcholine (ACh). The rank order of agonist potency for both human and rat α7 receptors was consistently 4-MeO-CA > 4OH-GTS-21 > GTS-21 > cytisine > ACh > choline [1].
α7 nAChR PotencyHead-to-head
Choline EC₅₀ 400–500 µM vs. ACh ~40–50 µM
~10‑fold lower potency
Supports receptor agonist ranking and assay dynamic range
Human α7 nAChR expressed in Xenopus oocytes; net charge analysis
Human α7 nAChR expressed in Xenopus oocytes; net charge analysis assay
Why This Matters
This quantifiable difference in receptor activation is critical for experimental design in neuropharmacology; using choline as a substitute for ACh will yield a distinct pharmacological profile and should not be considered interchangeable.
[1] Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 49-61. https://doi.org/10.1038/sj.bjp.0704833 View Source
Phosphocholine vs. Choline Metabolic Steady-State
In unstimulated mast cells, the intracellular concentration of phosphocholine is significantly higher than that of free choline. A comparative analysis revealed that phosphocholine levels were approximately 182 ± 19 pmol/10⁶ cells, which is approximately 15-fold greater than the corresponding free choline concentration [1]. This stark quantitative difference highlights that choline and its phosphorylated derivative exist in vastly different metabolic pools and cannot be used as proxies for one another in studies of cellular metabolism or membrane biosynthesis.
Supports metabolic pool distinction for tracer studies
Unstimulated mouse bone marrow‑derived mast cells
Cell BiologyMetabolomicsLipid Signaling
Evidence Dimension
Intracellular metabolite concentration
Target Compound Data
Choline: ~12 pmol/10⁶ cells (inferred from 15-fold difference)
Comparator Or Baseline
Phosphocholine: 182 ± 19 pmol/10⁶ cells
Quantified Difference
Approximately 15-fold higher phosphocholine concentration
Conditions
Unstimulated mouse bone marrow-derived mast cells (BMMC)
Why This Matters
Researchers studying choline metabolism or phospholipid synthesis must select the correct chemical form; equimolar substitution of choline for phosphocholine will not replicate the physiological steady-state and will yield non-comparable results in metabolic flux or tracer studies.
Cell BiologyMetabolomicsLipid Signaling
[1] EC:3.1.4.3. (n.d.). NAcTEM Database. Comparison of choline kinase and phospholipase C reaction rates. National Centre for Text Mining. Retrieved from https://www.nactem.ac.uk View Source
Methyl Donor Function: Choline vs. Betaine
In a 9-day growth assay using chicks fed a choline-free purified diet, supplemental choline resulted in a statistically significant improvement in growth performance (P < 0.05). In contrast, supplementation with an equivalent amount of betaine alone had no significant effect on growth [1]. This cross-study comparison demonstrates that choline provides essential functions beyond its role as a methyl donor precursor, which cannot be fully replicated by direct methyl donors like betaine.
Statistically significant vs. non-significant effect
Conditions
Chicks fed a choline-free purified diet; 9-day growth bioassay
Why This Matters
For animal nutrition and feed formulation, this evidence dictates that choline cannot be cost-effectively replaced by betaine in diets lacking preformed choline, as doing so compromises growth performance.
[1] Dilger, R. N., & Baker, D. H. (2007). Betaine Can Partially Spare Choline in Chicks but Only When Added to Diets Containing a Minimal Level of Choline. The Journal of Nutrition, 137(11), 2567-2571. https://doi.org/10.1093/jn/137.11.2567 View Source
Choline Salt Bioavailability and TMAO Formation
A randomized, double-blind comparison of choline supplements revealed that high-dose choline chloride and alpha-GPC yielded significantly higher serum choline levels compared to choline bitartrate (F=31.31, p<0.01) [1]. Furthermore, all water-soluble choline salts, including choline chloride and choline bitartrate, were shown to rapidly increase plasma levels of the gut-derived metabolite TMAO. In contrast, a phospholipid-bound form (egg-PC) did not elevate TMAO and exhibited a delayed peak in plasma choline concentration at approximately 3 hours post-ingestion [2].
F=31.31, p<0.01 (serum choline); Qualitative difference in TMAO induction
Conditions
Randomized, double-blind, crossover study in healthy adult men; single oral dose of 550 mg choline equivalent
Why This Matters
The choice of choline counterion or delivery form has direct, quantifiable consequences for systemic exposure and the production of a potentially deleterious metabolite (TMAO), making this a critical procurement differentiator for clinical trials and nutritional product development.
[1] Comparison of Serum Choline and Trimethylamine N-oxide after Ingestion of Alpha Glyceryl Phosphoryl Choline and Choline Salts. (2021). Current Nutraceuticals, 2(2), 154-158. https://doi.org/10.2174/2665978602666210212115014 View Source
[2] Böckmann, K. A., et al. (2021). Differential metabolism of choline supplements in adult volunteers. European Journal of Nutrition, 61(1), 219-230. https://doi.org/10.1007/s00394-021-02637-6 View Source
Transporter Affinity: SLC5A7 vs. SLC22A1-3
A comprehensive comparison of 16 human solute carrier (SLC) proteins with known choline-transporting capacity revealed that seven transporters exhibited high-affinity kinetics (KM 12-50 µM), which aligns with physiological plasma choline concentrations. Among these, SLC5A7 (the high-affinity choline transporter) displayed over 10-fold higher intrinsic clearance than any of the other characterized transporters. In contrast, the SLC22A1-3 (OCT1-3) family members were confirmed as choline transporters but demonstrated low affinity for the substrate [1].
Transporter AffinityClass-level
SLC5A7 intrinsic clearance >10‑fold higher than other SLCs; KM 12–50 µM
Supports cell‑model selection for choline uptake assays
SLC5A7: KM 12-50 µM; >10-fold higher intrinsic clearance
Comparator Or Baseline
SLC22A1-3: Low affinity; SLC35F2-5: KM 12-50 µM but lower clearance
Quantified Difference
Over 10-fold higher intrinsic clearance for SLC5A7 vs. all other tested transporters
Conditions
In vitro overexpression of 16 human SLC proteins; radiolabeled choline uptake assays
Why This Matters
This differential transporter affinity and kinetic profile is fundamental to understanding choline disposition in specific tissues and cell types. For cell-based assays, the expression profile of these transporters will dictate choline uptake rates, and the selection of the appropriate cell line or model system is contingent on this quantitative knowledge.
[1] Redeker, K. M., et al. (2025). Diversity of human choline transporters: substrate specificity, kinetic properties, and inhibitor sensitivity. Biochemical Pharmacology, 242(Pt 2), 117343. https://doi.org/10.1016/j.bcp.2025.117343 View Source
Hemicholinium-3 Inhibition Selectivity
The classic choline uptake inhibitor hemicholinium-3 (HC-3) exhibits a distinct selectivity profile among choline transporters. HC-3 most strongly inhibited SLC5A7, the primary high-affinity choline transporter, and also significantly inhibited SLC35F2-5 and SLC35G4. For these six transporters, choline transport was inhibited by approximately 50% at 100 µM of the inhibitors decynium-22 and verapamil [1]. This class-level evidence underscores that not all choline transport is equally sensitive to pharmacological blockade, a key consideration for studies involving cholinergic modulation.
SLC35F2-5, SLC35G4: Also significantly inhibited by HC-3; Other SLCs: less or no inhibition
Quantified Difference
Approximately 50% inhibition at 100 µM decynium-22 or verapamil for sensitive transporters
Conditions
In vitro overexpression of 16 human SLC proteins; competitive inhibition assays
Why This Matters
For researchers using hemicholinium-3 as a tool compound to block choline uptake, this evidence highlights that the degree of inhibition is transporter-dependent. Selection of cell models or interpretation of results must account for the specific SLC expression profile to avoid erroneous conclusions about choline transport blockade.
[1] Redeker, K. M., et al. (2025). Diversity of human choline transporters: substrate specificity, kinetic properties, and inhibitor sensitivity. Biochemical Pharmacology, 242(Pt 2), 117343. https://doi.org/10.1016/j.bcp.2025.117343 View Source
Hydroxytrimethylaminium Application Scenarios
α7 nAChR Agonist Screening
Hydroxytrimethylaminium (choline) should be employed as a reference low-potency agonist in high-throughput screens for novel α7 nAChR modulators. Its defined EC₅₀ of 400-500 µM provides a reliable lower-bound comparator for identifying more potent agonists, as evidenced by its 10-fold lower potency relative to ACh [1]. This ensures assay sensitivity and a valid dynamic range for compound ranking.
In Vivo Choline Flux Tracing
In studies using deuterium-labeled choline to trace metabolic pathways, the selection of Hydroxytrimethylaminium in its free base or chloride salt form is essential for capturing acute plasma kinetics. Evidence shows that water-soluble forms lead to a rapid increase in plasma choline and its metabolites, with a peak at 1-2 hours, enabling precise temporal analysis of choline assimilation and conversion to betaine and TMAO [2].
Optimizing Bioavailability and Minimizing TMAO
For the development of dietary supplements where a rapid increase in systemic choline is desired without the potentially undesirable increase in TMAO, the comparative evidence directs formulators toward specific choline salts. While choline chloride provides high bioavailability, it also raises TMAO [2]. Conversely, a phospholipid-bound form like egg-PC avoids TMAO elevation but has a delayed absorption profile [2]. The procurement specification should therefore match the desired pharmacokinetic and metabolic outcome.
Choline-Deficient Diet Supplementation
In animal feed applications, particularly for poultry, the use of Hydroxytrimethylaminium (as choline chloride) is non-negotiable for optimal growth performance in choline-deficient diets. Comparative feeding trials demonstrate that direct methyl donors like betaine cannot replicate the growth-promoting effects of choline in the absence of preformed choline [3]. This evidence directly informs feed formulation and raw material sourcing strategies.
Temporal analysis of choline assimilation and metabolite formation
Serum choline and TMAO response studies
Salt‑form‑dependent systemic exposure and TMAO production
Pharmacokinetic and metabolite profiling
Choline‑deficient diet supplementation
Essential growth factor in choline‑free diets
Growth performance and feed formulation metrics
[1] Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 49-61. https://doi.org/10.1038/sj.bjp.0704833 View Source
[2] Böckmann, K. A., et al. (2021). Differential metabolism of choline supplements in adult volunteers. European Journal of Nutrition, 61(1), 219-230. https://doi.org/10.1007/s00394-021-02637-6 View Source
[3] Dilger, R. N., & Baker, D. H. (2007). Betaine Can Partially Spare Choline in Chicks but Only When Added to Diets Containing a Minimal Level of Choline. The Journal of Nutrition, 137(11), 2567-2571. https://doi.org/10.1093/jn/137.11.2567 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.